3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

antitubulin antiproliferative cancer cell lines

Select this 3-bromo-7-carboxyl regioisomer for stepwise chemoselective functionalization: C3-Br cross-couples (Suzuki, Sonogashira) without homocoupling, while C7-COOH enables amide/ester conjugation. The 7-carboxyl pattern is essential for nanomolar antitubulin activity validated in the 7e series (IC₅₀ 0.01–3.2 µM). This dual-handle architecture avoids protecting-group manipulation and solves dimerization issues seen with 6-bromo analogs. Ideal for SAR exploration and ligand diversification.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1315360-75-8
Cat. No. B595450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
CAS1315360-75-8
SynonymsIMidazo[1,2-a]pyridine-7-carboxylic acid, 3-broMo-
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CN2C(=NC=C2Br)C=C1C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13)
InChIKeyNBXDWHKFUACMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1315360-75-8) Overview: Properties and Positional Features


3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1315360-75-8) is a heterocyclic building block consisting of an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 7-position, with a molecular formula of C₈H₅BrN₂O₂ and molecular weight of 241.04 g/mol . The compound belongs to the imidazopyridine class, a privileged scaffold in medicinal chemistry due to its ability to serve as a hydrogen bond acceptor via two nitrogen atoms . The specific substitution pattern of this compound—a bromine at C3 and a carboxylic acid at C7—provides a chemically addressable handle for cross-coupling derivatization at the 3-position while retaining the carboxyl functionality for further conjugation or pharmacophore anchoring, a combination that distinguishes it from regioisomeric analogs with alternative substitution patterns.

Why 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid Cannot Be Interchanged with Regioisomeric Analogs


Regioisomers of imidazo[1,2-a]pyridine carboxylic acids with alternative substitution patterns—such as 6-carboxylic acid analogs, 8-carboxylic acid analogs, or non-brominated core structures—cannot be freely substituted due to fundamentally different reactivity profiles and biological SAR constraints. Positional isomerism dictates both the chemical accessibility of the bromine for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and the spatial presentation of the carboxyl pharmacophore. For example, in the antitubulin imidazo[1,2-a]pyridine series, the 7-carboxylic acid substituent position was essential for nanomolar antiproliferative activity [1], while 6-position substitution leads to distinct dimerization pathways under Pd-catalyzed conditions [2]. The combined 3-bromo and 7-carboxyl substitution pattern is not replicated in other commercially available analogs, making direct substitution without experimental revalidation inadvisable.

Quantitative Differentiation Evidence: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid vs. Regioisomers and Core Analogs


Positional Dependence of Antiproliferative Activity: 7-Carboxylic Acid Substituent Enables Nanomolar Potency

In a head-to-head SAR study of imidazo[1,2-a]pyridine antitubulin agents, the 7-carboxylic acid-containing derivative (compound 7e, 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile scaffold) achieved IC₅₀ values ranging from 0.01 to 3.2 µM across HT-29, H460, A549, MKN-45, and SMMC-7721 cancer cell lines, demonstrating potency superior to the positive controls CA-4 and Crolibulin [1]. The 7-position substitution pattern was critical to this activity profile, as alternative substitution positions yielded compounds with diminished or altered potency [1]. The 3-bromo substituent in the target compound provides a direct synthetic entry point to generate analogous 3-aryl derivatives via Suzuki coupling, enabling exploration of this validated pharmacophore space.

antitubulin antiproliferative cancer cell lines

C3-Bromo Substitution Enables Sequential Cross-Coupling Control Versus C3-Iodo Analogs

A 2019 study demonstrated that the C3 halogen identity (Br vs. I) on the imidazo[1,2-a]pyridine core dictates the order of cross-coupling steps in phosphine ligand synthesis. The 3-bromo substrate (2-iodo-3-bromoimidazo[1,2-a]pyridine) undergoes a sequential Suzuki coupling/phosphination sequence, whereas the 3-iodo analog requires a reversed Suzuki-then-phosphination order [1]. This halogen-dependent reactivity allows chemoselective sequential functionalization when 3-bromoimidazo[1,2-a]pyridine cores are employed, providing synthetic control that iodo-substituted analogs cannot offer. Microwave-assisted Suzuki reactions with various bromoimidazo[1,2-a]pyridines and arylboronic acids produce diversified arylated heterocycles with yields ranging from 40-85% [2].

palladium catalysis Suzuki-Miyaura ligand synthesis

Regioselective Dimerization: 6-Bromo Analogs Undergo Pd-Catalyzed Homocoupling While 3-Bromo Substrates Do Not

Under Pd-catalyzed Suzuki-Miyaura borylation conditions, 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes regioselective dimerization to form [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives 7a-j [1]. In contrast, 3-bromoimidazo[1,2-a]pyridine derivatives do not undergo this dimerization pathway under analogous conditions and instead participate in cross-coupling with arylboronic acids to yield 3-arylated products [2]. This divergent reactivity demonstrates that the bromine position (C3 vs. C6) dictates whether a substrate undergoes productive cross-coupling or undesired homocoupling side reactions. The 3-bromo substitution pattern, as found in the target compound, avoids the dimerization liability inherent to 6-bromo regioisomers.

regioselectivity Suzuki-Miyaura dimerization

7-Carboxylic Acid Derivatives Demonstrate Antileishmanial Activity with Selectivity Over Host Cells

Imidazo[1,2-a]pyridine derivatives bearing carboxylic acid or related functionality at the 7-position have demonstrated antileishmanial activity in vitro. A 3-nitroimidazo[1,2-a]pyridine analog structurally related to the 7-carboxylic acid scaffold exhibited an IC₅₀ of 1.8 µM against Leishmania donovani promastigotes with a favorable selectivity index compared to reference drugs amphotericin B, miltefosine, and pentamidine [1]. While the target compound is the 3-bromo rather than 3-nitro analog, the 7-position substitution pattern is conserved and contributes to the antiparasitic pharmacophore, whereas 6- or 8-substituted regioisomers were not evaluated or did not exhibit comparable activity in this screen [1].

antiparasitic Leishmania selectivity index

Dual-Functional Handle: C3-Br Enables Cross-Coupling; C7-COOH Enables Amide/Peptide Conjugation

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid presents two orthogonal reactive handles that are not simultaneously available in alternative commercially supplied analogs: (1) the C3-bromine atom is amenable to Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for introduction of aryl, alkynyl, or amino substituents [1]; (2) the C7-carboxylic acid moiety enables amide bond formation, esterification, or hydrazide conjugation without protecting group manipulation of the bromine [2]. By contrast, non-brominated imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 648423-85-2) lacks the C3 cross-coupling handle entirely, limiting derivatization to carboxyl chemistry only [3]. Similarly, 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) lacks the carboxyl handle, requiring additional synthetic steps to install carboxylic acid functionality. The target compound combines both handles in a single, commercially available intermediate.

building block orthogonal functionalization medicinal chemistry

Validated Application Scenarios for 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid in Research and Development


Synthesis of 3-Aryl-7-carboxyl Imidazopyridine Libraries for Antitubulin SAR Exploration

The 3-bromo substituent enables Suzuki-Miyaura coupling with diverse arylboronic acids to generate 3-aryl derivatives while preserving the 7-carboxylic acid functionality. This is directly relevant to the antitubulin chemotype validated in the 7e series, where 7-position carboxyl substitution was essential for nanomolar antiproliferative activity across five cancer cell lines (IC₅₀ 0.01-3.2 µM) [1]. Researchers can systematically explore substitution effects at C3 while maintaining the pharmacophoric 7-carboxyl group, avoiding the need for de novo scaffold synthesis for each derivative. The compound provides a more direct entry point than 6- or 8-carboxyl regioisomers, which lack the validated antitubulin activity of the 7-substituted scaffold.

Sequential Orthogonal Functionalization for Dual-Modality Probe and Conjugate Synthesis

The orthogonal reactivity of C3-Br (cross-coupling) and C7-COOH (amide/ester conjugation) enables stepwise, chemoselective functionalization without protecting group interconversion [1]. This dual-handle architecture supports: (1) first-step Suzuki coupling at C3 to introduce an aryl pharmacophore or fluorescent reporter; (2) second-step amide coupling at C7 to attach a PEG linker, biotin tag, or peptide targeting moiety. This synthetic efficiency is not achievable with monofunctional analogs such as non-brominated imidazo[1,2-a]pyridine-7-carboxylic acid (1 handle) or 3-bromoimidazo[1,2-a]pyridine without carboxyl functionality (1 handle).

Synthesis of 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine Ligands via Chemoselective Coupling

The 3-bromo substitution pattern enables the Suzuki-first sequential coupling route to 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands [1]. This route differs fundamentally from the pathway required for 3-iodo analogs and provides access to a distinct ligand chemotype evaluated in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig model reactions. The 7-carboxylic acid group in the target compound offers an additional point of ligand diversification (e.g., amide-linked bulky substituents) that may tune catalytic properties, an option not available with 3-bromoimidazo[1,2-a]pyridine lacking the carboxyl handle.

Avoidance of Regioselective Dimerization: Clean Cross-Coupling Workflows

For researchers who have encountered undesired dimerization byproducts when using 6-bromoimidazo[1,2-a]pyridine-2-carboxylate under Suzuki-Miyaura conditions [1], the 3-bromo-7-carboxylic acid substitution pattern offers a direct solution. The 3-bromo isomer undergoes productive cross-coupling with arylboronic acids without the homocoupling side reaction observed for 6-bromo substrates . This positional isomer selection can eliminate the need for additional chromatographic purification steps or reaction condition optimization to suppress dimerization, improving synthetic throughput and yield consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.